Ethyl 3-amino-4-(cyclohexylamino)benzoate
Overview
Description
Ferrostatin 1 is a synthetic compound known for its potent ability to inhibit ferroptosis, a type of programmed cell death characterized by iron-dependent lipid peroxidation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and ischemia-reperfusion injury .
Mechanism of Action
Target of Action
Ferrostatin-1 primarily targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . It specifically inhibits the action of erastin-induced ferroptosis .
Mode of Action
Ferrostatin-1 acts as an antioxidant and inhibits ferroptosis by preventing lipid peroxidation of cellular membranes . It effectively inhibits the accumulation of phospholipid peroxides, which are characteristic of ferroptosis .
Biochemical Pathways
Ferrostatin-1 affects the biochemical pathways involved in ferroptosis, including both GPX4-dependent and -independent antioxidant mechanisms . It disrupts the redox balance, causing cell death by damaging the plasma membrane .
Pharmacokinetics
It is known that ferrostatin-1 is a synthetic radical-trapping antioxidant (rta) and its use to block ferroptosis remains superior . It is also known that Ferrostatin-1 suffers from low water solubility and poor biodistribution profile .
Result of Action
Ferrostatin-1 effectively inhibits ferroptosis in various cell types and prevents cell death . For instance, it has been shown to alleviate lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis . It also prevents glutamate-induced cell death in rat hippocampal brain slices .
Action Environment
The action of Ferrostatin-1 can be influenced by environmental factors. For example, it has been shown that Ferrostatin-1 can alleviate the damage of C2C12 myoblast and mouse pelvic floor muscle induced by mechanical trauma . Furthermore, it has been suggested that decreasing the iron content of the liver may be a potential therapeutic strategy for acute liver injury .
Biochemical Analysis
Biochemical Properties
Ferrostatin-1 plays a significant role in biochemical reactions, particularly in the context of ferroptosis. It interacts with several enzymes and proteins, including glutathione peroxidase 4 (GPX4) and 15-lipoxygenase 1(15LOX-1) . Ferrostatin-1 acts as a radical-trapping antioxidant (RTA), blocking the phospholipid peroxidation of cellular membranes, a critical step in the process of ferroptosis .
Cellular Effects
Ferrostatin-1 has profound effects on various types of cells and cellular processes. It effectively inhibits ferroptosis in cancer cells and prevents glutamate-induced cell death in rat hippocampal brain slices . In addition, it has been shown to alleviate damage in C2C12 myoblasts and mouse pelvic floor muscle induced by mechanical trauma .
Molecular Mechanism
The mechanism of action of Ferrostatin-1 is primarily through its inhibition of lipid peroxidation, a key event in the process of ferroptosis . It exerts its effects at the molecular level by trapping radical intermediates in lipid peroxidation, thereby preventing the accumulation of lethal lipid peroxides .
Temporal Effects in Laboratory Settings
The effects of Ferrostatin-1 have been observed to change over time in laboratory settings. It has been shown to restore mitochondrial cristae structure and combat downregulation of electron transport chain proteins over time .
Dosage Effects in Animal Models
In animal models, the effects of Ferrostatin-1 vary with different dosages. For instance, Ferrostatin-1 was administered intraperitoneally at a dosage of 2.5 μM/kg/day starting 3 days before treatment in a model of acute lung injury, showing significant therapeutic action .
Metabolic Pathways
Ferrostatin-1 is involved in several metabolic pathways, particularly those related to iron regulation and lipid peroxidation . It interacts with enzymes such as GPX4 and 15LOX-1, which play crucial roles in these pathways .
Transport and Distribution
While specific transporters or binding proteins for Ferrostatin-1 have not been identified, it is known to be soluble in DMSO and ethanol, suggesting potential routes for its transport and distribution within cells and tissues .
Subcellular Localization
It has been suggested that Ferrostatin-1 may preferentially localize to specific membrane environments, given its role in inhibiting lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrostatin 1 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
While specific industrial production methods for Ferrostatin 1 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the process depends on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ferrostatin 1 primarily undergoes the following types of reactions:
Oxidation: Ferrostatin 1 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: The compound can also participate in reduction reactions, which are essential for its antioxidant properties.
Substitution: Ferrostatin 1 can undergo substitution reactions, where functional groups are replaced by other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of Ferrostatin 1, which are studied for their enhanced or modified biological activities .
Scientific Research Applications
Ferrostatin 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of ferroptosis and develop new inhibitors.
Biology: Employed in cellular and molecular biology to investigate the role of ferroptosis in cell death and survival.
Medicine: Explored for its potential therapeutic effects in treating diseases such as neurodegenerative disorders, cancer, and ischemia-reperfusion injury.
Industry: Potential applications in developing new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Liproxstatin 1: Another potent inhibitor of ferroptosis with similar mechanisms of action.
Vitamin E (α-Tocopherol): A natural antioxidant that also inhibits lipid peroxidation but with different pharmacokinetic properties.
Deferoxamine: An iron chelator used clinically to treat iron overload conditions .
Uniqueness of Ferrostatin 1
Ferrostatin 1 is unique due to its high potency and selectivity in inhibiting ferroptosis. Unlike other antioxidants, it specifically targets the lipid peroxidation pathway, making it a valuable tool in studying and potentially treating diseases associated with ferroptosis .
Properties
IUPAC Name |
ethyl 3-amino-4-(cyclohexylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBVMHOBZBWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347174-05-4 | |
Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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